ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE
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Overview
Description
ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features a trifluoromethyl group, a benzenesulfonamide moiety, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of ethyl 2-diazo-3,3,3-trifluoropropanoate with benzenesulfonamide under Rh(III)-catalyzed conditions . This reaction proceeds through a defluorinative [4 + 2] annulation, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonamide moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique properties that can be useful in developing advanced materials with specific characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The benzenesulfonamide moiety can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3S,6S)-6-[2-(benzenesulfonamido)ethyl]-2-(hydroxymethyl)-3-oxanyl]-3-(1-piperidinyl)propanamide
- Ethyl 3,3,3-trifluoropropanoate
Uniqueness
ETHYL 2-BENZENESULFONAMIDO-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 2-acetamido-2-(benzenesulfonamido)-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5S/c1-3-23-11(20)12(13(14,15)16,17-9(2)19)18-24(21,22)10-7-5-4-6-8-10/h4-8,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOPBXNYAWVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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